molecular formula C25H25N3O3 B251417 N-[2-(4-benzoylpiperazin-1-yl)phenyl]-2-phenoxyacetamide

N-[2-(4-benzoylpiperazin-1-yl)phenyl]-2-phenoxyacetamide

Cat. No. B251417
M. Wt: 415.5 g/mol
InChI Key: RAKPPIATZMTDMT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-[2-(4-benzoylpiperazin-1-yl)phenyl]-2-phenoxyacetamide, also known as BPPA, is a chemical compound that has been extensively studied in the field of medicinal chemistry. BPPA is a derivative of piperazine and is known for its potential therapeutic applications in the treatment of various diseases, including cancer and neurological disorders.

Mechanism of Action

The mechanism of action of N-[2-(4-benzoylpiperazin-1-yl)phenyl]-2-phenoxyacetamide is not fully understood, but it is believed to involve the inhibition of various signaling pathways that are involved in cancer cell growth and survival. N-[2-(4-benzoylpiperazin-1-yl)phenyl]-2-phenoxyacetamide has been shown to inhibit the activity of the protein kinase B (Akt) pathway, which is involved in the regulation of cell growth and survival. Additionally, N-[2-(4-benzoylpiperazin-1-yl)phenyl]-2-phenoxyacetamide has been shown to inhibit the activity of the nuclear factor-kappa B (NF-κB) pathway, which is involved in the regulation of inflammation and immune responses.
Biochemical and Physiological Effects
N-[2-(4-benzoylpiperazin-1-yl)phenyl]-2-phenoxyacetamide has been shown to have several biochemical and physiological effects. In vitro studies have shown that N-[2-(4-benzoylpiperazin-1-yl)phenyl]-2-phenoxyacetamide inhibits the growth of cancer cells by inducing apoptosis and inhibiting cell proliferation. Additionally, N-[2-(4-benzoylpiperazin-1-yl)phenyl]-2-phenoxyacetamide has been shown to reduce oxidative stress and inflammation in the brain, which may contribute to its neuroprotective effects. In vivo studies have shown that N-[2-(4-benzoylpiperazin-1-yl)phenyl]-2-phenoxyacetamide inhibits tumor growth and reduces the size of tumors in animal models.

Advantages and Limitations for Lab Experiments

N-[2-(4-benzoylpiperazin-1-yl)phenyl]-2-phenoxyacetamide has several advantages and limitations for lab experiments. One of the advantages of N-[2-(4-benzoylpiperazin-1-yl)phenyl]-2-phenoxyacetamide is that it is relatively easy to synthesize and purify, which makes it a useful compound for medicinal chemistry research. Additionally, N-[2-(4-benzoylpiperazin-1-yl)phenyl]-2-phenoxyacetamide has been shown to have potent anticancer and neuroprotective effects, which make it a promising candidate for further research. However, one of the limitations of N-[2-(4-benzoylpiperazin-1-yl)phenyl]-2-phenoxyacetamide is that its mechanism of action is not fully understood, which makes it difficult to optimize its therapeutic potential.

Future Directions

There are several future directions for research on N-[2-(4-benzoylpiperazin-1-yl)phenyl]-2-phenoxyacetamide. One of the future directions is to investigate the mechanism of action of N-[2-(4-benzoylpiperazin-1-yl)phenyl]-2-phenoxyacetamide in more detail, which may help to optimize its therapeutic potential. Additionally, future research could focus on developing novel derivatives of N-[2-(4-benzoylpiperazin-1-yl)phenyl]-2-phenoxyacetamide that have improved pharmacological properties and reduced toxicity. Furthermore, N-[2-(4-benzoylpiperazin-1-yl)phenyl]-2-phenoxyacetamide could be studied in combination with other anticancer or neuroprotective agents to determine if it has synergistic effects. Finally, N-[2-(4-benzoylpiperazin-1-yl)phenyl]-2-phenoxyacetamide could be studied in clinical trials to determine its safety and efficacy in humans.

Synthesis Methods

The synthesis of N-[2-(4-benzoylpiperazin-1-yl)phenyl]-2-phenoxyacetamide involves the reaction of 4-benzoylpiperazine with 2-phenoxyacetic acid in the presence of a coupling reagent such as N,N'-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC). The reaction can be carried out in a solvent such as dichloromethane or dimethylformamide (DMF) at room temperature or under reflux conditions. The resulting product is a white crystalline powder that can be purified by recrystallization or chromatography.

Scientific Research Applications

N-[2-(4-benzoylpiperazin-1-yl)phenyl]-2-phenoxyacetamide has been extensively studied in the field of medicinal chemistry due to its potential therapeutic applications. Several scientific research studies have been conducted to investigate the potential use of N-[2-(4-benzoylpiperazin-1-yl)phenyl]-2-phenoxyacetamide in the treatment of various diseases, including cancer and neurological disorders. N-[2-(4-benzoylpiperazin-1-yl)phenyl]-2-phenoxyacetamide has been shown to exhibit anticancer activity by inducing apoptosis in cancer cells and inhibiting tumor growth. Additionally, N-[2-(4-benzoylpiperazin-1-yl)phenyl]-2-phenoxyacetamide has been shown to have neuroprotective effects by reducing oxidative stress and inflammation in the brain.

properties

Molecular Formula

C25H25N3O3

Molecular Weight

415.5 g/mol

IUPAC Name

N-[2-(4-benzoylpiperazin-1-yl)phenyl]-2-phenoxyacetamide

InChI

InChI=1S/C25H25N3O3/c29-24(19-31-21-11-5-2-6-12-21)26-22-13-7-8-14-23(22)27-15-17-28(18-16-27)25(30)20-9-3-1-4-10-20/h1-14H,15-19H2,(H,26,29)

InChI Key

RAKPPIATZMTDMT-UHFFFAOYSA-N

SMILES

C1CN(CCN1C2=CC=CC=C2NC(=O)COC3=CC=CC=C3)C(=O)C4=CC=CC=C4

Canonical SMILES

C1CN(CCN1C2=CC=CC=C2NC(=O)COC3=CC=CC=C3)C(=O)C4=CC=CC=C4

Origin of Product

United States

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